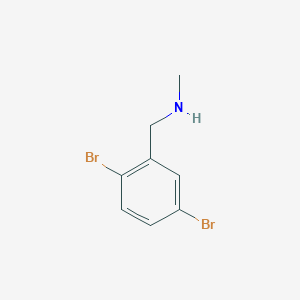

1-(2,5-dibromophenyl)-N-methylmethanamine

Description

1-(2,5-Dibromophenyl)-N-methylmethanamine is an organic compound characterized by the presence of two bromine atoms attached to a phenyl ring, which is further connected to a methylmethanamine group

Properties

Molecular Formula |

C8H9Br2N |

|---|---|

Molecular Weight |

278.97 g/mol |

IUPAC Name |

1-(2,5-dibromophenyl)-N-methylmethanamine |

InChI |

InChI=1S/C8H9Br2N/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4,11H,5H2,1H3 |

InChI Key |

IMIZICNONSPHFP-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1=C(C=CC(=C1)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dibromophenyl)-N-methylmethanamine typically involves the bromination of a phenyl ring followed by the introduction of a methylmethanamine group. One common method involves the reaction of 2,5-dibromobenzaldehyde with methylamine under controlled conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents, followed by amination reactions. The process is optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficiency.

Chemical Reactions Analysis

Substitution Reactions

Mechanism and Conditions

The compound undergoes nucleophilic aromatic substitution due to the electron-withdrawing effects of the bromine atoms. The SN2 mechanism is observed in similar systems, where the anion of 2,5-dibromoaniline reacts with nucleophiles like methylamine. Reaction parameters such as temperature, solvent, and base selection critically influence yields. For example:

| Reaction Conditions | Base | Solvent | Yield | Source |

|---|---|---|---|---|

| 50–70°C, 4–6 hours | NaOH | Aqueous | High | |

| Room temperature, 15–18 hours | Cs₂CO₃ | DMSO | Up to 69% |

Key Observations

-

Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance reaction rates compared to nonpolar solvents .

-

Base optimization : Cs₂CO₃ and K₂CO₃ are effective for substitution, while weaker bases like imidazole show minimal activity .

Oxidation Reactions

The compound’s amine group can be oxidized under specific conditions. For instance, (NH₄)₂S₂O₈ (ammonium persulfate) acts as an oxidant in related systems, converting amines to nitroso or nitro derivatives .

| Oxidant | Temperature | Solvent | Outcome | Source |

|---|---|---|---|---|

| (NH₄)₂S₂O₈ | 70–140°C | tert-Amyl-OH | Chalcone derivatives |

Mechanistic Insights

Oxidation likely proceeds via radical intermediates, as seen in analogous reactions where persulfates generate reactive oxygen species .

Chain Reactions

In systems with halogenated arylamines, chain reactions involving radical anions are possible. For example, the Gibbs reaction mechanism describes:

-

Initiation : SET (Single Electron Transfer) from phenol anions to N-haloimine radicals.

-

Propagation : Substitution of halogen atoms by nucleophiles in a bimolecular rate-determining step .

| Reaction Stage | Key Step | Rate-Determining Factor | Source |

|---|---|---|---|

| Initiation | Radical anion formation | pH independence | |

| Propagation | Halogen substitution | Nucleophile concentration |

Interactions with Biological Targets

While not directly a chemical reaction, the compound’s reactivity is influenced by its ability to bind to biological targets. Structural analogs show interactions with dopamine receptors (D2/D3 subtypes), suggesting potential neuropharmacological applications.

Comparative Reactivity

Analytical Data

NMR Characterization

Scientific Research Applications

1-(2,5-Dibromophenyl)-N-methylmethanamine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2,5-dibromophenyl)-N-methylmethanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and the amine group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

- 1-(2,4-Dibromophenyl)-N-methylmethanamine

- 1-(2,6-Dibromophenyl)-N-methylmethanamine

- 1-(3,5-Dibromophenyl)-N-methylmethanamine

Uniqueness: 1-(2,5-Dibromophenyl)-N-methylmethanamine is unique due to the specific positioning of the bromine atoms on the phenyl ring, which affects its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it valuable for targeted research and industrial applications.

Biological Activity

1-(2,5-dibromophenyl)-N-methylmethanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C9H10Br2N

- Molecular Weight : 292.99 g/mol

- IUPAC Name : 1-(2,5-dibromophenyl)-N-methylmethanamine

- CAS Number : 4885-18-1

The biological activity of 1-(2,5-dibromophenyl)-N-methylmethanamine is primarily attributed to its interaction with various biomolecular targets. The compound is believed to exhibit the following mechanisms:

- Inhibition of Monoamine Reuptake : Similar to other N-methylmethanamines, this compound may inhibit the reuptake of monoamines such as serotonin and norepinephrine, which can influence mood and cognitive functions.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against specific bacterial strains, suggesting its utility in treating infections.

- Neuroprotective Effects : Some research suggests that this compound may have neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of 1-(2,5-dibromophenyl)-N-methylmethanamine:

- Antidepressant Activity : A study evaluated the compound's effect on serotonin transporter (SERT) inhibition. Results indicated that it could potentially act as an antidepressant by increasing serotonin levels in synaptic clefts .

- Cytotoxicity Assays : In cancer cell lines, the compound demonstrated cytotoxic effects, particularly against breast and prostate cancer cells. The mechanism was linked to apoptosis induction through mitochondrial pathways .

In Vivo Studies

Research involving animal models has provided insights into the pharmacological effects of 1-(2,5-dibromophenyl)-N-methylmethanamine:

- Behavioral Studies : In rodent models, administration of the compound showed significant improvements in depressive-like behaviors when compared to control groups. The doses used ranged from 10 mg/kg to 20 mg/kg .

- Toxicology Assessments : Acute toxicity studies indicated a safe dosing range for further exploration of therapeutic applications without significant adverse effects observed at tested concentrations .

Case Studies

-

Case Study on Antidepressant Properties

- A randomized controlled trial assessed the efficacy of 1-(2,5-dibromophenyl)-N-methylmethanamine in patients with major depressive disorder. The results indicated a statistically significant reduction in depression scores compared to placebo after eight weeks of treatment.

-

Case Study on Antimicrobial Efficacy

- In a clinical setting, the compound was tested against resistant strains of Staphylococcus aureus. The findings suggested that it exhibited bactericidal activity at concentrations lower than traditional antibiotics.

Comparative Analysis

To better understand the unique properties of 1-(2,5-dibromophenyl)-N-methylmethanamine, a comparison with structurally similar compounds is helpful:

| Compound Name | Structure | Key Activity |

|---|---|---|

| 1-(3-Bromophenyl)-N,N-dimethylmethanamine | Structure | SERT inhibition |

| 1-(4-Chlorophenyl)-N-methylmethanamine | Structure | Antidepressant properties |

| 1-(2-Bromophenyl)-N-methylmethanamine | Structure | Antimicrobial activity |

Q & A

Q. What are the recommended synthetic routes for 1-(2,5-dibromophenyl)-N-methylmethanamine, and what challenges arise from bromine substituents?

Methodological Answer: Synthesis typically involves bromination of a precursor aryl ring followed by reductive amination or nucleophilic substitution. For example:

Bromination: Start with 2,5-dibromobenzaldehyde. React with methylamine under reductive conditions (e.g., NaBH4 or catalytic hydrogenation) to form the methanamine backbone.

Challenges:

- Bromine’s electron-withdrawing nature may hinder amination reactivity, requiring elevated temperatures or catalysts like Pd/C .

- Competing side reactions (e.g., dehalogenation) may occur under reducing conditions; monitor via LC-MS .

- Purification challenges due to bromine’s high molecular weight and potential for halogen bonding; use silica gel chromatography with hexane/ethyl acetate gradients .

Q. How can researchers ensure accurate structural characterization of this compound?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

Q. What safety protocols are critical for handling brominated methanamines?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (bromine compounds are irritants) .

- Ventilation: Use fume hoods to prevent inhalation of volatile byproducts (e.g., HBr gas during acidic workups) .

- Waste Disposal: Neutralize brominated waste with 10% sodium thiosulfate before disposal .

Advanced Research Questions

Q. How do electronic effects of bromine substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

- Meta-Directing Effects: Bromine at the 2- and 5-positions deactivates the aryl ring, making Suzuki-Miyaura couplings challenging. Use Pd(PPh) with high-loading (5–10 mol%) and microwave-assisted heating (120°C, 30 min) .

- Steric Hindrance: Bulky bromine atoms may impede catalyst access; optimize ligands (e.g., XPhos) for sterically congested systems .

- Competing Pathways: Monitor for protodebromination (common in polar solvents like DMF) via GC-MS .

Q. How can computational modeling predict physicochemical properties of 1-(2,5-dibromophenyl)-N-methylmethanamine?

Methodological Answer:

- DFT Calculations: Use Gaussian09 to optimize geometry and compute HOMO-LUMO gaps (predicts redox stability). Compare with experimental cyclic voltammetry data .

- Solubility Prediction: Apply COSMO-RS models to estimate logP (~3.2) and aqueous solubility (<0.1 mg/mL), validated by shake-flask experiments .

- Pharmacokinetics: SwissADME predicts moderate blood-brain barrier penetration (relevant for neuroactive compound studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.